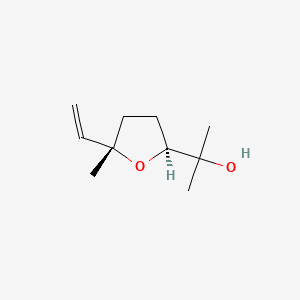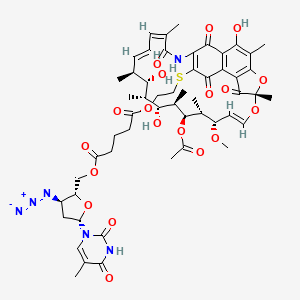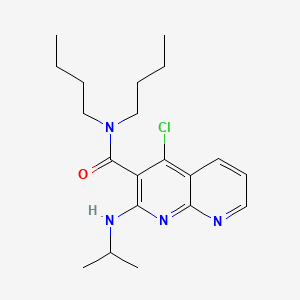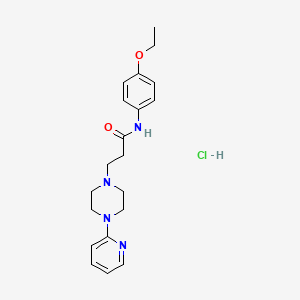
Propionamide, N,N'-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) is a complex chemical compound known for its unique structure and properties. It is characterized by the presence of a propionamide group linked to a dithiodiethylene bridge, which is further connected to two amino groups. The compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) typically involves the reaction of propionamide with dithiodiethylene and amino groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may be carried out using hydrogen peroxide or potassium permanganate, while reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions and as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications, such as drug development and delivery. In industry, the compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) include other propionamide derivatives and dithiodiethylene-based compounds. Examples include N,N’-(dithiodiethylene)bis[3-aminopropionamide] and N,N’-Bis(2-aminoethyl)-1,3-propanediamine .
Uniqueness: What sets Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) apart from similar compounds is its unique combination of functional groups and structural features
Propiedades
Número CAS |
97313-95-6 |
|---|---|
Fórmula molecular |
C14H24F6N4O6S2 |
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[2-[2-[[(2S)-2-aminopropanoyl]amino]ethyldisulfanyl]ethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H22N4O2S2.2C2HF3O2/c1-7(11)9(15)13-3-5-17-18-6-4-14-10(16)8(2)12;2*3-2(4,5)1(6)7/h7-8H,3-6,11-12H2,1-2H3,(H,13,15)(H,14,16);2*(H,6,7)/t7-,8-;;/m0../s1 |
Clave InChI |
WKQHHBKGRLWVAY-FOMWZSOGSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCCSSCCNC(=O)[C@H](C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)NCCSSCCNC(=O)C(C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















